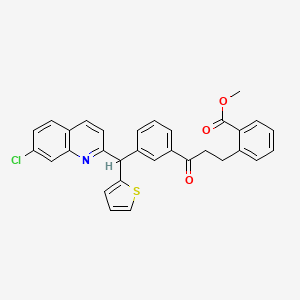

Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate is a complex organic compound that integrates multiple functional groups, including a quinoline moiety, a thiophene ring, and a benzoate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Derivative: The starting material, 7-chloroquinoline, undergoes a Friedländer synthesis to form the quinoline core.

Thiophene Attachment: The thiophene ring is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

Benzoylation: The intermediate product is then subjected to benzoylation using benzoyl chloride in the presence of a base like pyridine.

Esterification: Finally, the esterification of the carboxylic acid group is carried out using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for electrophilic aromatic substitution.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. The quinoline and thiophene moieties are known for their biological activity, making this compound a candidate for further investigation in antimicrobial research .

Medicine

In medicinal chemistry, Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate is being explored for its anticancer properties. The compound’s ability to interact with DNA and inhibit cell proliferation is of particular interest .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its complex structure allows for the creation of derivatives with specific desired properties.

Mecanismo De Acción

The mechanism of action of Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate involves multiple pathways:

Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

Anticancer Activity: It intercalates into DNA, disrupting replication and transcription processes, ultimately leading to apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, which share the thiophene ring.

Benzoate Esters: Compounds such as methyl benzoate, which share the ester functional group.

Uniqueness

Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate is unique due to its combination of a quinoline moiety, a thiophene ring, and a benzoate ester. This combination imparts a broad spectrum of biological activities, making it a valuable compound for further research and development.

Actividad Biológica

Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including anticancer properties, antimicrobial effects, and other relevant pharmacological profiles.

Compound Overview

- Chemical Name : this compound

- Molecular Formula : C28H22ClNO3

- Molecular Weight : 455.93 g/mol

- CAS Number : 133791-17-0

- Structural Features : The compound features a quinoline moiety, a thiophene group, and a benzoate ester, which contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing quinoline and thiophene structures exhibit significant anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation.

-

Mechanism of Action :

- The compound may exert its anticancer effects through inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. In vitro assays have demonstrated that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting similar potential for this compound .

-

Case Studies :

- A study evaluated the cytotoxicity of derivatives of quinoline and thiophene against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil.

| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| Compound A | MCF-7 | 1.1 | Better |

| Compound B | HCT116 | 2.6 | Comparable |

| Methyl 2-(...) | HepG2 | TBD | TBD |

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties as well. Compounds with similar functional groups have been reported to inhibit bacterial growth effectively.

- Antibacterial Assays :

- Preliminary screening against common pathogens like Escherichia coli and Staphylococcus aureus is warranted to assess the antimicrobial efficacy of Methyl 2-(...) compared to established antibiotics.

Toxicological Profile

Understanding the safety profile of Methyl 2-(...) is crucial for its development as a therapeutic agent.

Propiedades

Número CAS |

133791-17-0 |

|---|---|

Fórmula molecular |

C28H22ClNO3 |

Peso molecular |

455.93 |

Nombre IUPAC |

methyl 2-[3-[3-[(7-chloroquinolin-2-yl)-thiophen-2-ylmethyl]phenyl]-3-oxopropyl]benzoate |

InChI |

InChI=1S/C31H24ClNO3S/c1-36-31(35)25-9-3-2-6-20(25)13-16-28(34)22-7-4-8-23(18-22)30(29-10-5-17-37-29)26-15-12-21-11-14-24(32)19-27(21)33-26/h2-12,14-15,17-19,30H,13,16H2,1H3 |

SMILES |

COC(=O)C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)C(C3=NC4=C(C=CC(=C4)Cl)C=C3)C5=CC=CS5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.